(1R,2S)-2-(Azetidin-3-yl)cyclopropane-1-carboxylic acid
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Overview
Description
(1R,2S)-2-(Azetidin-3-yl)cyclopropane-1-carboxylic acid: is a chemical compound with a unique structure that makes it valuable in scientific research. It is known for its applications in the development of novel drugs and the exploration of intricate chemical reactions.
Preparation Methods
The synthesis of (1R,2S)-2-(Azetidin-3-yl)cyclopropane-1-carboxylic acid involves several steps. One common method includes the use of azetidine and cyclopropane carboxylic acid as starting materials. The reaction conditions typically involve the use of a base and a suitable solvent to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
(1R,2S)-2-(Azetidin-3-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(1R,2S)-2-(Azetidin-3-yl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Researchers explore its potential as a drug candidate for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(Azetidin-3-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. For example, it has been identified as a potent non-natural small molecule inhibitor of O-acetylserine sulfhydrylase, an enzyme responsible for cysteine biosynthesis in many pathological microorganisms . This inhibition mechanism is proposed to overcome bacterial resistance to antibiotics.
Comparison with Similar Compounds
Similar compounds to (1R,2S)-2-(Azetidin-3-yl)cyclopropane-1-carboxylic acid include other azetidine derivatives and cyclopropane carboxylic acids. These compounds share structural motifs but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its ability to inhibit O-acetylserine sulfhydrylase more effectively than other similar compounds .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers alike.
Properties
IUPAC Name |
(1R,2S)-2-(azetidin-3-yl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-7(10)6-1-5(6)4-2-8-3-4/h4-6,8H,1-3H2,(H,9,10)/t5-,6+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBAXFOJUNRVNE-NTSWFWBYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2CNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2CNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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